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Experimental Data on Resistance and Fitness

The table below summarizes key quantitative findings from experimental studies on the G140S/Q148H

mutant.

Mutation
Reported Fold-
Change in
Raltegravir IC₅₀

Impact on Replication
Capacity (Fitness)

Source (Viral
Backbone/Method)

G140S/Q148H ~7-8 fold increase
[1]

Severely impaired integrase
activity in vitro; fitness is

compensated by G140S [2] [3]

Patient-derived IN in
recombinant assays [1]

G140S/Q148H High-level

resistance [3]

Restores replication capability

to near wild-type levels [3]

HIV-1 NL4-3 in single-

cycle infectivity assays [3]

G140S/Q148H Not specified Less fit than wild-type, but fitter

than Q148H single mutant [2]

HIV-1 NL4-3 in growth

competition assays [2]

Q148H (single
mutant)

Confers resistance

[3]

Significantly impaired

replication kinetics and
catalytic activity [2] [3]

HIV-1 NL4-3 [2] [3]
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Mutation
Reported Fold-
Change in
Raltegravir IC₅₀

Impact on Replication
Capacity (Fitness)

Source (Viral
Backbone/Method)

G140S (single
mutant)

Low-level or no
resistance [3] [4]

Minimal impact on replication
[3] [4]

HIV-1 NL4-3 [3] / HIV-2 [4]

Detailed Experimental Protocols

The data in the table above were generated using standardized virological and biochemical methods.

Site-Directed Mutagenesis and Recombinant Virus Generation: Resistance mutations were
introduced into the HIV-1 NL4-3 integrase gene or patient-derived integrase sequences using site-

directed mutagenesis kits (e.g., QuickChange) [2] [3] [1]. Infectious recombinant viruses were
produced by co-transfecting plasmids containing the mutant integrase genes with an integrase-

deleted HIV-1 proviral clone into packaging cells like 293T [2].
Drug Susceptibility Assays (Phenotypic Testing): The susceptibility of mutant and wild-type

viruses to Raltegravir was determined using single-cycle infectivity assays. Viruses are used to infect
reporter cell lines (e.g., TZM-bl or HeLa-P4 cells) in the presence of serial dilutions of Raltegravir [2]

[3]. After 48 hours, infection levels are quantified by measuring β-galactosidase activity (in CPS). The
drug concentration that inhibits 50% of infection (IC₅₀) is calculated and compared to the wild-type

virus to determine the fold-change in resistance [2].
Viral Fitness and Replication Capacity Assays:

Growth Competition Assays: Two virus variants (e.g., mutant vs. wild-type) are mixed and
used to infect cells (e.g., MT-2) together. The proportion of each variant in the culture

supernatant is tracked over 14 days using quantitative real-time RT-PCR, revealing the relative
fitness of the competing viruses [2].

Viral DNA Kinetics: Total HIV DNA, integrated DNA, and 2-LTR circles are quantified using
real-time PCR at different time points after infection. This shows how efficiently the mutant virus

completes key steps in its life cycle, such as integration [3].

Molecular Mechanism of Resistance and Compensation

The G140S and Q148H mutations have distinct but interconnected roles. The following diagram illustrates

their mechanism.
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As the diagram shows, the Q148H primary mutation, located in the integrase active site, directly confers

resistance to Raltegravir by likely altering the inhibitor-binding pocket [3]. However, this mutation severely

cripples the enzyme's catalytic efficiency and viral replication capacity by "freezing" the integrase in an

inactive state [3].

The role of the G140S secondary mutation is primarily compensatory. It does not confer strong resistance on

its own but restores the protein's function and viral fitness. Biochemically, the G140S mutation is believed to

induce a conformational change that counteracts the structural defect caused by Q148H, thereby rescuing the

transition to an active form and enabling integration to proceed [3].
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Implications for Research and Therapy

The characteristics of the G140S/Q148H pathway have direct clinical and research consequences.

High Resistance and Persistence: This combination leads to high-level Raltegravir resistance. In

clinical trials, viruses with the N155H mutation often emerge first but are eventually outcompeted by
the G140S/Q148H variants because the double mutant maintains better fitness under drug pressure

[2].
Cross-Resistance Concerns: The G140S/Q148H pathway is also associated with reduced

susceptibility to other integrase strand transfer inhibitors. Studies show that this double mutant can
also confer resistance to elvitegravir [5]. Furthermore, when combined with a mutation from another

pathway (e.g., N155H), it can lead to high-level resistance to the next-generation inhibitor dolutegravir
[6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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